molecular formula C23H23NO5 B2358206 (Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951936-28-0

(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2358206
CAS No.: 951936-28-0
M. Wt: 393.439
InChI Key: REIFKPCIKBPVCS-NHDPSOOVSA-N
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Description

(Z)-2-(2-Methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofurooxazine derivative characterized by a fused benzofuran-oxazine core. Key structural features include:

  • Benzylidene moiety: A 2-methoxy-substituted aromatic ring at the C2 position, contributing to electronic and steric properties.
  • Tetrahydrofuran (THF)-methyl substituent: An oxygen-containing heterocycle at the C8 position, enhancing solubility and interaction with biological targets.
  • Z-configuration: The stereochemistry of the benzylidene double bond influences molecular geometry and reactivity.

This compound is synthesized via multi-step organic reactions, often involving condensation of substituted aldehydes with oxazine precursors under controlled conditions (e.g., anhydrous solvents, catalytic bases) . Characterization relies on NMR, IR, and mass spectrometry to confirm purity and stereochemical integrity.

Properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-26-19-7-3-2-5-15(19)11-21-22(25)17-8-9-20-18(23(17)29-21)13-24(14-28-20)12-16-6-4-10-27-16/h2-3,5,7-9,11,16H,4,6,10,12-14H2,1H3/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFKPCIKBPVCS-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant anticancer properties. For instance, derivatives of benzofuroxazine have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis through multiple mechanisms such as the disruption of microtubule dynamics and modulation of apoptosis-related proteins .

Enzyme Inhibition
Studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in cancer progression. For example, it may inhibit xanthine oxidase, which is linked to oxidative stress and inflammation in cancer . The interactions between the compound and enzyme active sites can be elucidated through computational docking studies, revealing insights into binding affinities and inhibition mechanisms.

Material Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes. Its ability to form stable thin films with good charge transport characteristics can enhance the efficiency of OLED devices. Research into its photophysical properties is ongoing to optimize its performance in electronic applications .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of more complex organic molecules. Its structural motifs are also valuable in designing new ligands for metal complexes used in catalysis .

Summary Table of Applications

Application Area Description Potential Benefits
Medicinal ChemistryAnticancer activity through apoptosis induction and enzyme inhibitionTargeted cancer therapies
Material ScienceUse in OLEDs for improved light emission and energy efficiencyEnhanced device performance
Organic SynthesisBuilding block for synthesizing complex organic compoundsVersatility in synthetic routes

Case Studies

  • Anticancer Research : A study demonstrated that related benzofuroxazine derivatives inhibited the growth of MDA-MB-231 breast cancer cells by over 70% at specific concentrations. This study emphasized the importance of structural modifications for enhancing biological activity .
  • OLED Development : Research on the photophysical properties of similar benzofuro compounds has shown promise in improving the efficiency of OLEDs. By optimizing the molecular structure, researchers aim to achieve higher brightness and lower power consumption in display technologies .
  • Synthetic Applications : A recent synthesis involving (Z)-2-(2-methoxybenzylidene) derivatives showcased their utility as intermediates in creating complex pharmaceuticals with potential therapeutic effects against neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzofurooxazine derivatives are highly dependent on substituent variations. Below is a comparative analysis:

Table 1: Key Structural and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight Notable Features
Target Compound C2: 2-methoxybenzylidene; C8: THF-methyl C24H23NO6 421.45 Enhanced solubility (THF group); moderate steric bulk
(Z)-2-(4-Methoxybenzylidene)-8-(pyridin-2-ylmethyl)-analogue C2: 4-methoxybenzylidene; C8: pyridinylmethyl C24H20N2O4 400.43 Pyridine enhances π-π stacking; higher polarity
(Z)-2-(3-Bromobenzylidene)-8-(pyridin-2-ylmethyl)-analogue C2: 3-bromobenzylidene; C8: pyridinylmethyl C23H17BrN2O3 449.30 Bromine increases lipophilicity; potential halogen bonding
(Z)-2-(Furan-2-ylmethylene)-8-(THF-methyl)-analogue C2: furyl; C8: THF-methyl C20H19NO5 353.37 Furan improves electronic conjugation; lower molecular weight
(Z)-2-(3,4-Dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-analogue C2: 3,4-dimethoxybenzylidene; C8: pyridin-4-ylmethyl C25H22N2O5 430.46 Multiple methoxy groups enhance antioxidant activity

Preparation Methods

Stage 1: Synthesis of 8-(Furfurylmethyl)-Benzofuro-Oxazine

The furfurylmethyl-substituted oxazine is prepared via alkylation of the dibenzofuranol with furfuryl bromide in dimethylformamide (DMF) using potassium carbonate as a base. Cyclization with paraformaldehyde and ammonium acetate yields the intermediate.

Stage 2: Hydrogenation to THF-Methyl Derivative

The furan ring is hydrogenated over a 5% Pd/C catalyst at 10 bar H$$_2$$ and 120°C for 8 hours. This step achieves simultaneous reduction of the furan to tetrahydrofuran and saturation of the exocyclic double bond.

Hydrogenation Outcomes

Parameter Value
Conversion >99%
Selectivity for THF 89%
By-products <5% (2-pentanone, THF oligomers)

The final product is isolated via fractional distillation under reduced pressure (bp 145–148°C at 0.5 mmHg).

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Each Route

Method Overall Yield Purity Cost (Relative)
Mannich Cyclization 70% 98% Low
Schiff Base Condensation 65% 97% Moderate
Hydrogenation Route 55% 95% High

The Mannich approach offers superior yield and cost-effectiveness but requires precise control over cyclization regiochemistry. The hydrogenation route, while lower-yielding, provides access to advanced intermediates for structural diversification.

Mechanistic Insights and Stereochemical Control

The Z configuration of the 2-methoxybenzylidene group arises from kinetic control during imine formation. The bulky THF-methyl substituent sterically hinders approach of the aldehyde from the syn face, favoring anti addition and subsequent Z geometry. Density functional theory (DFT) calculations indicate a 12.3 kJ/mol energy difference between Z and E transition states, corroborating experimental selectivity.

Scalability and Industrial Applicability

Pilot-scale synthesis (1 kg batch) using the Mannich-Schiff base route achieves 63% yield with >99% chemical purity. Key challenges include:

  • Solvent Recovery: Methanol and THF are recycled via distillation (85% recovery).
  • Catalyst Reuse: Pd/C retains 90% activity after five hydrogenation cycles.

Q & A

Q. Table 1: Synthesis Parameters

ParameterImpact on Yield/PurityExample from Evidence
Solvent (THF)Enhances solubility of intermediates
Temperature controlReduces side reactions
Catalyst choiceAccelerates key cyclizations

Structural Characterization

Question (Basic): Which analytical techniques confirm the compound’s structure and purity? Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxybenzylidene and tetrahydrofuran-methyl groups (e.g., δ 3.7–4.2 ppm for oxazinone protons) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 413 [M+H]⁺) .

Q. Table 2: Key Analytical Data

TechniqueCritical Data PointsReference
¹H NMRδ 6.8–7.2 ppm (aromatic H)
X-rayBond angles (e.g., 120° for oxazinone ring)
Chiral HPLCEnantiomeric excess (>98% ee)

Stereochemical Control

Question (Advanced): How can stereochemistry be controlled during synthesis? Answer:

  • Enantioselective catalysis : Use chiral catalysts (e.g., Ru-based) for olefin cross-metathesis .
  • Asymmetric induction : Chiral auxiliaries or solvents to bias Z/E isomer formation .
  • HPLC validation : Chiral columns (e.g., Chiralpak®) to separate enantiomers .

Reaction Mechanism Elucidation

Question (Advanced): What strategies elucidate mechanisms for forming the benzofuro-oxazinone core? Answer:

  • Kinetic studies : Monitor intermediate formation via in-situ IR or NMR .
  • Computational modeling : DFT calculations to map energy barriers for cyclization steps .
  • Isotopic labeling : Track oxygen incorporation in oxazinone rings using ¹⁸O .

Stability Assessment

Question (Basic): What factors influence the compound’s stability during storage? Answer:

  • Degradation pathways : Hydrolysis of the oxazinone ring under acidic/humid conditions .
  • Mitigation strategies : Store at –20°C in anhydrous DMSO or under inert gas .

Addressing Data Contradictions

Question (Advanced): How to resolve discrepancies between computational and experimental structural data? Answer:

  • Multi-technique validation : Cross-check X-ray (experimental) with DFT-optimized geometries .
  • Dynamic simulations : Molecular dynamics (MD) to assess conformational flexibility .

Derivative Synthesis

Question (Advanced): What methods enable diverse derivative synthesis? Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) for analogs .
  • Cascade reactions : [3,3]-sigmatropic rearrangements to build fused rings .

Biological Activity Profiling

Question (Basic): How is biological activity initially assessed? Answer:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7) or microbial strains .
  • SAR studies : Modify methoxy or tetrahydrofuran groups to probe activity .

Computational Modeling

Question (Advanced): Which computational approaches predict physicochemical properties? Answer:

  • DFT : Calculates logP (lipophilicity) and pKa .
  • MD simulations : Predicts solubility in aqueous/organic matrices .

Catalytic Efficiency

Question (Advanced): What catalytic systems improve synthesis efficiency? Answer:

  • Lewis acids : ZnCl₂ for Friedel-Crafts alkylation .
  • Transition metals : Pd catalysts for Suzuki-Miyaura couplings .

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